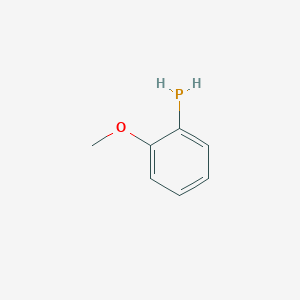

2-Methoxyphenylphosphine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPNDFMZTDVBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Organophosphorus Ligands in Modern Synthesis and Catalysis

Organophosphorus compounds, particularly phosphines, represent a cornerstone of modern organometallic chemistry and homogeneous catalysis. numberanalytics.comrsc.org Their importance stems from the phosphorus atom's unique ability to act as a strong σ-donor and a variable π-acceptor, allowing for the fine-tuning of the electronic and steric environment around a metal center. numberanalytics.com This tunability is crucial for stabilizing metal complexes, influencing their reactivity, and ultimately enhancing their catalytic activity. numberanalytics.com

The development of phosphine (B1218219) ligands has been instrumental in the advancement of numerous catalytic processes. Early breakthroughs included the use of triphenylphosphine (B44618) in industrial reactions. wiley-vch.de The discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, in 1966 was a landmark achievement, demonstrating the profound potential of phosphine ligands in homogeneous hydrogenation reactions. numberanalytics.com Since then, the field has expanded dramatically, with chiral phosphine ligands becoming central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. numberanalytics.comfrontiersin.org The ability to systematically modify the substituents on the phosphorus atom allows chemists to create a vast library of ligands, each with subtly different properties, making them highly adaptable for a wide array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. numberanalytics.comgessnergroup.com

An Overview of 2 Methoxyphenylphosphine Architectures and Their Foundational Role

Within the broad family of organophosphorus ligands, those containing the 2-methoxyphenyl (or o-anisyl) group exhibit distinct and highly valuable characteristics. The methoxy (B1213986) group at the ortho position introduces both electronic and steric effects that significantly influence the behavior of the ligand and its metal complexes. The oxygen atom of the methoxy group can act as a hemilabile donor, capable of coordinating to the metal center, which can stabilize catalytic intermediates and influence reaction pathways. Furthermore, the 2-methoxy group imparts significant steric bulk and electron-donating properties to the phosphine (B1218219).

Several key architectures based on this motif are prominent in chemical research:

Tris(2-methoxyphenyl)phosphine (B1216234): This ligand, featuring three 2-methoxyphenyl groups attached to the phosphorus atom, is noted for its bulkiness and electron-rich nature. It has proven to be a highly effective ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it promotes high yields, even with sterically hindered substrates. researchgate.net

Bis(2-methoxyphenyl)phosphine (B161851) and its derivatives: These secondary phosphines, or the tertiary phosphines derived from them, serve as crucial building blocks for more complex and often chiral ligands. sigmaaldrich.comtesisenred.net For instance, bis(2-methoxyphenyl)phosphine oxide is a key intermediate in the synthesis of multidentate phosphine ligands. bohrium.com These architectures are utilized in a range of catalytic applications, including the synthesis of rhodium(I) and palladium(II) complexes for reactions like CO-ethylene copolymerization. sigmaaldrich.com

Diphenyl(2-methoxyphenyl)phosphine: This mixed aryl phosphine is another important ligand whose complexes with metals like palladium have been synthesized and studied for their potential applications, including in the medical field as anticancer agents. nih.gov

The foundational role of these architectures lies in their ability to confer high reactivity and selectivity in catalysis. The electron-rich nature of the 2-methoxyphenyl group enhances the catalytic activity of the metal center, while its steric profile can influence regioselectivity and enantioselectivity in asymmetric reactions.

The Historical Development and Evolution of Research on 2 Methoxyphenylphosphine Systems

Direct Phosphination Strategies for ortho-Methoxyarylated Phosphines

Direct phosphination provides an efficient route to form carbon-phosphorus (C-P) bonds on an anisole (B1667542) backbone. These methods typically involve the generation of a nucleophilic aryl intermediate that subsequently reacts with a phosphorus electrophile.

Lithiation-Based Approaches from Methoxybenzene Precursors

A highly effective and widely used method for synthesizing ortho-methoxyarylated phosphines is through the directed ortho-metalation (DoM) of methoxybenzene (anisole). researchgate.nettandfonline.com This strategy leverages the coordinating ability of the methoxy (B1213986) group to direct a strong base to deprotonate the adjacent ortho-position selectively.

The process begins with the treatment of methoxybenzene with an organolithium reagent, most commonly n-butyllithium (n-BuLi). tandfonline.com The reaction is significantly enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA). tandfonline.comresearchgate.net TMEDA acts as a chelating agent, breaking down the oligomeric aggregates of n-BuLi and increasing its basicity and reactivity. researchgate.net This complexation facilitates the deprotonation at the ortho-position of the methoxy group, leading to the formation of a 2-lithiomethoxybenzene intermediate. tandfonline.comresearchgate.net While the anisole-n-BuLi complex itself is unreactive, the addition of TMEDA displaces the anisole, and the resulting TMEDA-solvated n-BuLi dimer is the active species that readily metalates the aromatic ring at low temperatures. researchgate.net

Reactions Involving Phosphorus Trihalides for C-P Bond Formation

Once the 2-lithiomethoxybenzene intermediate is generated, it is quenched with a phosphorus halide, typically phosphorus trichloride (B1173362) (PCl₃), to form the C-P bond. tandfonline.com This step is crucial and requires careful control of reaction conditions to achieve high yields and prevent the formation of side products. The reaction is highly exothermic and is generally carried out at very low temperatures, often between -90°C and -70°C, with vigorous stirring. tandfonline.com

To synthesize tris(2-methoxyphenyl)phosphine, a stoichiometric ratio of three equivalents of the lithiated anisole to one equivalent of phosphorus trichloride is used. The dropwise addition of PCl₃ to the solution of the lithiated species is critical to maintain temperature control and ensure the desired trisubstitution occurs. tandfonline.com Following the reaction, an aqueous workup is performed to neutralize any remaining reactive species. tandfonline.com This lithiation-based approach is often considered significantly faster and more efficient than other methods like those using Grignard reagents. tandfonline.com

Table 1: Reaction Parameters for Lithiation-Based Synthesis of Tris(2-methoxyphenyl)phosphine This table summarizes a representative procedure based on established research findings. tandfonline.com

| Parameter | Value/Condition | Purpose |

| Starting Material | Methoxybenzene (Anisole) | Provides the aryl backbone. |

| Lithiation Reagent | n-Butyllithium (n-BuLi) | Acts as the strong base for deprotonation. |

| Additive | TMEDA | Increases the reactivity of n-BuLi. |

| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Electrophile for C-P bond formation. |

| Solvents | Hexane, Tetrahydrofuran (B95107) (THF) | Reaction medium. |

| Reaction Temp. | -90°C to -70°C (PCl₃ addition) | To control the exothermic reaction and prevent side products. |

| Stoichiometry | 3.2 eq. n-BuLi, 3.2 eq. TMEDA, 4.0 eq. Anisole, 1.0 eq. PCl₃ | To drive the reaction to completion and form the trisubstituted product. |

| Purification | Recrystallization from THF | To obtain high-purity crystalline product. |

| Reported Yield | >90% |

Alternative Synthetic Pathways to Access this compound Compounds

While direct lithiation is a dominant strategy, alternative methods offer different routes to the target compounds, sometimes starting from different precursors or proceeding through different intermediates.

Grignard Reagent Mediated Syntheses

An alternative to lithiation involves the use of a Grignard reagent. This classical organometallic approach begins with the reaction of a 2-haloanisole, such as 2-bromoanisole, with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This reaction forms the corresponding Grignard reagent, 2-methoxyphenylmagnesium bromide.

This nucleophilic Grignard reagent is then reacted with phosphorus trichloride to yield the desired phosphine. Similar to the lithiation route, controlling the stoichiometry (a 3:1 molar ratio of Grignard reagent to PCl₃) is essential for synthesizing tris(2-methoxyphenyl)phosphine. The reaction temperature is also a key parameter, with syntheses often performed at low temperatures (e.g., 0–5°C) to minimize side reactions. Although effective, this pathway is often considered less rapid than the direct ortho-metalation of anisole. tandfonline.com

Preparation of Phosphine Oxide Precursors and Subsequent Reduction Techniques

A versatile two-step strategy involves the initial synthesis of a phosphine oxide, which is subsequently reduced to the desired phosphine. google.compatsnap.com This method is particularly useful for preparing secondary phosphines like bis(2-methoxyphenyl)phosphine or for instances where the phosphine itself might be sensitive to the reaction conditions required for its formation.

The synthesis of the phosphine oxide intermediate, such as bis(2-methoxyphenyl)phosphine oxide, can be achieved by reacting anisole with a phosphorus-containing electrophile like diethyl phosphite (B83602) or triethyl phosphate (B84403) in the presence of n-BuLi. google.com A patented method describes the reaction of anisole and triethyl phosphate to produce ethyl bis(2-methoxyphenyl)phosphonate, which is then converted to bis(2-methoxyphenyl)phosphine oxide. google.com

The crucial second step is the reduction of the stable phosphine oxide to the corresponding phosphine. google.compatsnap.com Several reducing agents are effective for this transformation. A common laboratory method involves the use of silanes, such as trichlorosilane, often in the presence of a tertiary amine base like triethylamine. orgsyn.org For industrial applications, catalytic hydrogenation is a viable option, using catalysts like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures. google.com

Table 2: Two-Step Synthesis of Bis(2-methoxyphenyl)phosphine via Phosphine Oxide This table outlines the general two-step process based on patented methodologies. google.compatsnap.com

| Step | Description | Key Reagents | Reported Purity/Yield |

| 1. Oxide Formation | Anisole is reacted with a phosphorus source to form the phosphine oxide intermediate. | Anisole, n-BuLi, Diethyl Phosphite | Yield: 96.60%, Purity: 99.21% patsnap.com |

| 2. Reduction | The phosphine oxide is reduced to the final phosphine product. | Bis(2-methoxyphenyl)phosphine oxide, Raney Ni or Pd/C, H₂ | Not specified, but a key step for ligand synthesis. google.com |

Optimization Protocols for Yield and Purity in this compound Synthesis

Achieving high yield and purity is paramount for the application of this compound derivatives, especially in catalysis where impurities can poison the catalyst. Optimization focuses on controlling reaction parameters and employing effective purification techniques.

For direct phosphination methods, strict temperature control during the addition of phosphorus trichloride is essential for maximizing yield and minimizing the formation of undesired byproducts. tandfonline.com Maintaining temperatures below -70°C prevents side reactions and ensures the clean formation of the target phosphine. tandfonline.com

Purification is another critical aspect. In the lithiation synthesis of tris(2-methoxyphenyl)phosphine, unreacted anisole can be removed under high vacuum. tandfonline.com Subsequent recrystallization from an appropriate solvent, such as tetrahydrofuran or ethanol, is a highly effective method for obtaining the final product as a high-purity white crystalline solid. tandfonline.com Yields for the lithiation method are often reported as excellent, exceeding 90%. researchgate.nettandfonline.com Patent literature for the synthesis of phosphine oxide intermediates reports purities greater than 99% with yields over 95% by carefully controlling reaction conditions. patsnap.com The choice of solvent can also play a role; for example, using THF as a co-solvent in the lithiation step is common. tandfonline.com Ultimately, the optimization of reactant ratios, temperature, reaction time, and purification methods are all key levers in producing this compound derivatives with the high purity required for their applications.

Influence of ortho-Methoxy Substituents on Phosphorus Electron Density

The electronic nature of a phosphine ligand, specifically its ability to act as a σ-donor and π-acceptor, is a critical factor in its coordination chemistry. mdpi.commanchester.ac.uk In this compound derivatives, the methoxy group (–OCH₃) at the ortho position of the phenyl ring exerts a significant influence on the electron density of the phosphorus atom.

The methoxy group is generally considered electron-donating through its positive mesomeric effect (+M), which increases the electron density on the aromatic ring and, consequently, on the phosphorus atom. This enhancement of electron density increases the σ-donor capability, or Lewis basicity, of the phosphine. mdpi.com Enhanced σ-donation can lead to stronger metal-phosphorus bonds and can stabilize metal centers in higher oxidation states. Compared to unsubstituted triphenylphosphine, the introduction of methoxy substituents generally increases the phosphine's basicity. mdpi.com

However, the ortho-positioning of the methoxy group can also lead to through-space interactions. The oxygen atom of the methoxy group can act as a secondary, weak donor site, leading to hemilabile behavior where the oxygen can coordinate to the metal center and de-coordinate, opening up a coordination site for a substrate during a catalytic cycle. psu.edu This intramolecular interaction can increase the electron density at the metal center, which has been observed to accelerate oxidative addition reactions in complexes of iridium and rhodium. psu.edu For example, studies on rhodium complexes have shown that the terminal ν(CO) stretching frequencies are lowered in the presence of ligands with ortho-methoxy groups, indicating a higher electron density at the metal center due to these secondary interactions. psu.edu

| Ligand/Substituent | Electronic Effect | Supporting Evidence |

| ortho-Methoxy Group | Electron-donating (+M effect) | Enhances σ-donor capability of phosphorus. |

| ortho-Methoxy Group | Hemilabile donor | Intramolecular Rh···O interactions lead to a pseudo-hexacoordinated complex. psu.edu |

| para-Methoxy Group | Maximizes electron donation | Suitable for applications requiring strong Lewis basicity. |

| Electron-withdrawing groups (e.g., F, CF₃) | Reduce basicity | Results in lower pKₐH values compared to methoxy-substituted phosphines. mdpi.com |

Steric Profile and Demands of this compound Ligands within Coordination Spheres

The steric bulk of a phosphine ligand is a key determinant of the coordination number, geometry, and reactivity of its metal complexes. The most widely used metric for quantifying this steric hindrance is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. dalalinstitute.commanchester.ac.uk

The presence of a substituent at the ortho-position of the phenyl ring significantly increases the steric bulk compared to its para- or meta-isomers or the unsubstituted triphenylphosphine. For tris(2-methoxyphenyl)phosphine, the ortho-methoxy groups create a defined steric profile with a cone angle reported to be approximately 145°. This value is intermediate, providing more steric hindrance than triphenylphosphine (145°) but less than extremely bulky ligands like tris(cyclohexyl)phosphine (PCy₃, 170°) or tris(2,4,6-trimethoxyphenyl)phosphine (B1208668), which has a cone angle greater than 160°.

This moderate steric bulk influences how the ligand packs within the coordination sphere of a metal. It can prevent the formation of undesired polynuclear species and can create a specific pocket around the metal's active site, thereby influencing the selectivity of catalytic reactions. cam.ac.uk For instance, in palladium-catalyzed cross-coupling reactions, the steric profile of the phosphine ligand is crucial for promoting the reductive elimination step. nih.gov

In complexes with gold(I) halides, the ortho-methoxy substituent significantly affects the conformation of the phenyl rings due to intramolecular methoxy-O···Au interactions. qut.edu.au This contrasts with the packing in complexes of triphenylphosphine, demonstrating the direct influence of the ortho-substituent on the ligand's disposition around the metal. qut.edu.au Similarly, in rhodium complexes, the ester carbonyl oxygen of related phosphine ligands points towards the rhodium center, creating long-range intramolecular interactions that lead to a pseudo-hexacoordinated complex. psu.edu

| Ligand | Reported Cone Angle (θ) | Notes |

| Tris(2-methoxyphenyl)phosphine | ~145° | Moderate steric hindrance from ortho-substituents. |

| Tris(2,4,6-trimethoxyphenyl)phosphine | >160° | Significantly bulkier due to multiple methoxy groups. |

| Bis(2,4-dimethoxyphenyl)(phenyl)phosphine selenide | 176.9° iucr.org | A related, highly bulky ligand. |

| Tris(3,5-di(trifluoromethyl)phenyl)phosphine | 160° nih.gov | Bulky ligand with electron-withdrawing groups. |

| P(C₆F₅)₃ | 184° nih.gov | Very high steric hindrance. |

Conformational Analysis of this compound Derivatives

X-ray crystallographic studies of tris(2-methoxyphenyl)phosphine reveal complex structural features. In one study, the entire molecule was found to be disordered over two positions. researchgate.net The conformation is defined by the dihedral angles between the three benzene (B151609) rings, which were determined to be 72.9°, 82.9°, and 70.0° in the major component of the disordered structure. researchgate.net This deviation from a simple propeller-like conformation highlights the steric and electronic interactions at play.

In the solid-state structure of the corresponding tris(2-methoxyphenyl)phosphine selenide, the phosphorus atom is in a distorted tetrahedral geometry. researchgate.net All three methoxy groups are observed to be nearly co-planar with their respective phenyl rings. researchgate.net The orientation of the phenyl rings relative to the P=Se bond is described by torsion angles of 55.8°, 176.2°, and 63.9°. researchgate.net

For ortho-substituted arylphosphines, the conformation can be described by the orientation of the substituents, which can point toward the phosphorus lone pair (endo) or away from it (exo). d-nb.info Uncoordinated, sterically crowded phosphines often prefer an exo₃ conformation where all three substituents point away from the phosphorus. d-nb.info Upon coordination to a metal, the increased steric pressure on the exo side can force a change to an exo₂ conformation, where one substituent flips to the endo side to reduce steric bulk. d-nb.info This conformational change is a crucial aspect of how these ligands accommodate a metal center within their coordination sphere.

Coordination Chemistry of 2 Methoxyphenylphosphine Complexes

General Principles of 2-Methoxyphenylphosphine Complexation with Transition Metals

This compound, particularly in its tris(2-methoxyphenyl)phosphine (B1216234) form, serves as a significant ligand in coordination chemistry. Its complexation with transition metals is governed by a combination of steric and electronic effects stemming from its unique structure. The phosphorus atom acts as a soft donor, readily coordinating to transition metal centers. The defining feature of this ligand is the presence of methoxy (B1213986) (-OCH₃) groups at the ortho position of the phenyl rings.

These ortho-methoxy groups exert a profound influence on the ligand's properties. Electronically, the methoxy group is an electron-donating group, which increases the electron density on the phosphorus atom. This enhanced electron-donating ability strengthens the metal-phosphine bond and helps to stabilize the resulting metal complex. cmu.edu This stabilization is crucial for the efficacy of these complexes in catalytic applications.

Sterically, the ortho-methoxy groups increase the bulkiness of the ligand. This steric hindrance influences the coordination geometry around the metal center and can affect the number of ligands that can coordinate. In some cases, the oxygen atom of the methoxy group can participate in secondary interactions with the metal center, leading to hemilabile behavior or forming intramolecular non-bonding interactions that further stabilize the complex. For example, in gold(I) halide complexes with tris(2-methoxyphenyl)phosphine, significant methoxy-O···Au interactions have been observed, contributing to the stability of the analogues. scispace.comqut.edu.au The interplay between the electron-donating nature and the steric bulk of the ortho-methoxy substituents makes this compound a versatile ligand for fine-tuning the reactivity and selectivity of transition metal catalysts.

Palladium Complexes Featuring this compound Ligands

Heteroleptic palladium(II) complexes have also been prepared. For instance, complexes with the general formula Pd(PR₃)(tu)Cl₂, where PR₃ is diphenyl-o-methoxyphenylphosphine and 'tu' is a thiourea (B124793) derivative, have been synthesized and characterized using various spectroscopic methods. nih.gov Furthermore, cationic palladium(II) complexes, such as [Pd(Cp){P(o-MeOC₆H₄)₃}₂]BF₄ (where Cp is cyclopentadienyl), have been synthesized by reacting cationic acetylacetonate (B107027) palladium complexes with cyclopentadiene (B3395910) in the presence of the phosphine (B1218219) ligand. mdpi.com

The structural data for these complexes provide insight into the metal-ligand bonding. The Pd-P bond length in trans-[PdCl₂{P(o-MeOC₆H₄)₃}₂] is a key parameter, and its value reflects the electronic and steric properties of the phosphine ligand.

Table 1: Selected Crystallographic Data for a Palladium(II)-2-Methoxyphenylphosphine Complex

| Compound | Formula | Crystal System | Space Group | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | Cl-Pd-P Angle (°) |

|---|---|---|---|---|---|---|

| trans-Dichloridobis[tris(2-methoxyphenyl)phosphine]palladium(II) | [PdCl₂(C₂₁H₂₁O₃P)₂] | Triclinic | P-1 | 2.3417(7) | 2.3120(7) | 85.73(3) |

Data sourced from crystallographic study of trans-Dichloridobis[tris(2-methoxyphenyl)phosphine]palladium(II). iucr.org

Palladium-2-methoxyphenylphosphine complexes are highly effective catalysts in a variety of organic transformations, owing to the unique properties imparted by the ligand. The electron-rich nature of the phosphine enhances the reactivity of the palladium center, making these adducts suitable for challenging catalytic cycles.

One significant application is in Suzuki-Miyaura cross-coupling reactions . A catalytic system comprising Pd(OAc)₂ and tris(2-methoxyphenyl)phosphine has proven to be highly active for the coupling of aryl bromides with arylboronic acids, producing a wide range of biaryls, including sterically hindered ones, in excellent yields. researchgate.net The ligand's ability to stabilize the active Pd(0) species is critical for the efficiency of the catalytic cycle. nih.gov

These complexes also catalyze methoxycarbonylation reactions . For example, trans-dichloridobis[tris(2-methoxyphenyl)phosphine]palladium(II) acts as a catalyst for the methoxycarbonylation of alkenes to form linear esters under mild conditions.

Furthermore, cationic palladium complexes with tris(ortho-methoxyphenyl)phosphine (TOMPP) have demonstrated notable reactivity. The complex [Pd(Cp)(TOMPP)₂]BF₄ is an efficient catalyst for the polymerization of phenylacetylene . mdpi.comresearchgate.net In the telomerization of 1,3-butadiene (B125203) with methanol, palladium catalysts with monodentate phosphines like TOMPP have shown high activity and selectivity. mdpi.com The reactivity in these cases is often dependent on the ligand-to-metal ratio and the specific reaction conditions. The bulk and electron-donating character of the TOMPP ligand play a crucial role in promoting these transformations. researchgate.netpsu.edu

Ruthenium Complexes Incorporating this compound Ligands

The coordination chemistry of this compound with ruthenium has led to the development of complexes with interesting structural and reactive properties. The electronic influence of the methoxy substituent is particularly evident in these systems. For instance, in tripodal tetraphosphine ligands featuring functionalized P(PhR)₂ units, the introduction of electron-donating -OMe groups at the para-position of the phenyl rings (an isomer of the 2-methoxy substitution) alters the electronic properties of the resulting ruthenium complex. uva.nl

While direct structural reports on simple Ru-tris(2-methoxyphenyl)phosphine complexes are less common in the searched literature, studies on related systems provide valuable insights. For example, ruthenium(II) porphyrin complexes have been synthesized with tris(p-methoxyphenyl)phosphine as an axial ligand. cdnsciencepub.com In these systems, the phosphine ligands coordinate to the ruthenium center above and below the porphyrin plane. The lability of these axial ligands is an important aspect of their reactivity, with some complexes showing dissociation of a phosphine ligand to generate five-coordinate species in solution. cdnsciencepub.com

In more complex ligand architectures, such as tripodal ligands where phosphine groups are tethered together, the presence of methoxy groups on the phenyl rings influences the stability and reactivity of the ruthenium center. For example, in the context of dinitrogen activation, the electronic properties of the ligand, modulated by substituents like -OMe, affect the binding of N₂ to the Ru(0) center. uva.nl Ruthenium(II) complexes with such multidentate phosphine ligands typically adopt an 18-valence electron octahedral geometry. uva.nl

Coordination with Other Transition Metals by this compound

Tris(2-methoxyphenyl)phosphine readily coordinates to Group 6 metal carbonyls, such as those of chromium (Cr) and molybdenum (Mo), to form stable complexes. The reaction of aromatic tertiary phosphines with ortho-methoxy substituents with chromium hexacarbonyl or molybdenum hexacarbonyl typically results in the substitution of one carbonyl (CO) ligand to form pentacarbonylphosphine complexes. lookchem.com In these compounds, the phosphine acts as a monodentate ligand, bonding to the metal center exclusively through the phosphorus atom. lookchem.com

The crystal structures of pentacarbonyl[tris(2-methoxyphenyl)phosphine-P]chromium, [Cr(CO)₅{P(o-MeOC₆H₄)₃}], and its molybdenum analogue, [Mo(CO)₅{P(o-MeOC₆H₄)₃}], have been determined. iucr.orgresearchgate.net In both complexes, the metal atom is in a distorted octahedral environment. A notable structural feature is the differentiation in metal-carbonyl bond lengths. The M-C bond trans to the bulky phosphine ligand is shorter than the four M-C bonds that are cis to it. iucr.org This is a common manifestation of the trans influence in organometallic chemistry.

The steric bulk of the tris(2-methoxyphenyl)phosphine ligand also influences the geometry of the coordinated carbonyls. Bending of the cis-carbonyl groups away from the methoxy groups of the phosphine ligand is observed. iucr.org The M-P bond lengths in these complexes correlate with the cone angle of the phosphine ligand. lookchem.com For instance, the Mo-P distance in the molybdenum complex is longer than that observed in analogous complexes with less bulky phosphines like triphenylphosphine (B44618). iucr.org

Table 2: Selected Bond Length Data for Cr and Mo Carbonyl Complexes

| Compound | M-P Bond Length (Å) | M-C (trans) Bond Length (Å) | Average M-C (cis) Bond Length (Å) |

|---|---|---|---|

| [Cr(CO)₅{P(o-MeOC₆H₄)₃}] | - | - | - |

| [Mo(CO)₅{P(o-MeOC₆H₄)₃}] | 2.589(1) | 1.981(3) | ~2.05 |

Data sourced from crystallographic studies of pentacarbonyl[tris(2-methoxyphenyl)phosphine-P]chromium and its molybdenum analogue. Specific values for the chromium complex were not detailed in the provided search results but follow the same trend. iucr.org

Gold(I) Halide Complexes

The coordination chemistry of this compound with gold(I) halides has been a subject of significant research, primarily focusing on the structural and spectroscopic properties of the resulting complexes. These studies have largely involved the use of tris(2-methoxyphenyl)phosphine, P(o-anisyl)₃, as the ligand.

A series of gold(I) halide complexes with the general formula [Au(P(o-anis)₃)X], where X represents a halide (Cl, Br, I), have been synthesized and extensively characterized. The synthesis of these complexes is typically achieved through the reaction of the phosphine ligand with a suitable gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), followed by halide exchange if necessary.

Structural analyses of these complexes, primarily through single-crystal X-ray diffraction, have revealed a consistent linear, two-coordinate geometry around the gold(I) center, which is characteristic of such compounds. numberanalytics.com The P-Au-X bond angles are typically close to 180°, indicating a near-perfect linear arrangement. numberanalytics.com

The bond lengths within these complexes provide insight into the nature of the gold-ligand interactions. The Au-P bond distances generally fall within the range of 2.239(2) to 2.259(3) Å. The Au-X bond lengths vary as expected with the identity of the halide, with typical values of approximately 2.294(2) Å for Au-Cl, 2.385(2) to 2.402(2) Å for Au-Br, and 2.546(1) to 2.554(1) Å for Au-I. numberanalytics.com

A noteworthy structural feature of these complexes is the potential for intramolecular interactions between the methoxy oxygen atoms of the ligand and the gold center. These interactions, while not constituting formal bonds, are believed to contribute to the stability of the complexes. researchgate.net

Spectroscopic characterization, particularly using ³¹P{¹H} NMR, provides further evidence for the formation and structure of these complexes in solution. The ³¹P NMR chemical shifts are indicative of the coordination of the phosphine to the gold center.

| Compound | Au-P Bond Length (Å) | Au-X Bond Length (Å) | P-Au-X Bond Angle (°) |

| [Au(P(o-anis)₃)Cl] | 2.239(2) | 2.294(2) (Au-Cl) | 175.3(1) |

| [Au(P(o-anis)₃)Br] | 2.251(3) | 2.402(2) (Au-Br) | 178.9(1) |

| [Au(P(o-anis)₃)I] | 2.259(3) | 2.554(1) (Au-I) | 180.0 |

Advanced Ligand Design Considerations in this compound Coordination

The unique steric and electronic properties conferred by the ortho-methoxy group make this compound a valuable building block in the design of advanced ligands for coordination chemistry and catalysis. The strategic incorporation of this moiety allows for the fine-tuning of ligand characteristics to achieve specific catalytic activities and selectivities.

The electron-donating nature of the methoxy group enhances the electron density on the phosphorus atom, thereby increasing the σ-donor capacity of the phosphine. This property is crucial for stabilizing metal centers in low oxidation states, which are often key intermediates in catalytic cycles. At the same time, the ortho-position of the methoxy group provides a degree of steric bulk around the phosphorus atom. This steric hindrance can be advantageous in promoting reductive elimination steps in cross-coupling reactions and in influencing the regioselectivity and stereoselectivity of catalytic transformations.

A significant aspect of advanced ligand design involving the this compound unit is the concept of hemilability. The oxygen atom of the methoxy group can act as a weak, secondary donor site, leading to the formation of a P,O-chelate ring. This hemilabile coordination is dynamic; the weakly coordinating oxygen can readily dissociate from the metal center to create a vacant coordination site, which is essential for substrate binding and catalytic turnover. This "on-off" coordination behavior has been exploited in the design of catalysts for various transformations. For instance, ruthenium(II) complexes bearing 2-methoxyphenyl-substituted phosphines have demonstrated facile displacement of other ligands to form P,O-chelates, highlighting the hemilabile nature of this ligand scaffold. nih.gov

The this compound framework has also been incorporated into more complex, multidentate ligand architectures. For example, the bis(2-methoxyphenyl)phosphanyl group has been used in the synthesis of bidentate phosphine-sulfonamide ligands. In cationic palladium(II) complexes of these ligands, the bulkier bis(2-methoxyphenyl)phosphanyl group was found to lead to higher activity in ethylene (B1197577) oligomerization compared to the less bulky diphenylphosphanyl group. acs.org This demonstrates how the steric and electronic properties of the this compound unit can be harnessed to modulate the catalytic performance of the resulting metal complexes.

Furthermore, the this compound moiety is a key component in the well-known chiral bidentate ligand, 1,2-bis((2-methoxyphenyl)phenylphosphino)ethane (DIPAMP). numberanalytics.com The chirality in DIPAMP arises from the phosphorus atoms, and the electronic and steric influence of the 2-methoxyphenyl groups are crucial to the high enantioselectivities achieved in asymmetric catalytic reactions, such as asymmetric hydrogenation.

The design principles extend to the synthesis of functionalized phosphine ligands where the 2-methoxyphenyl group is part of a larger, more elaborate structure. By strategically placing this group, ligand designers can create specific pockets and electronic environments around a metal center to control reactivity and selectivity. The development of such tailored ligands is central to advancing the field of homogeneous catalysis.

| Ligand Type | Design Principle | Application Example |

| Monodentate | Steric and electronic tuning | Suzuki-Miyaura coupling |

| Hemilabile P,O-Chelate | Creation of a vacant coordination site | Ruthenium-catalyzed reactions |

| Bidentate Phosphine-Sulfonamide | Enhanced catalytic activity through steric bulk | Palladium-catalyzed ethylene oligomerization |

| Chiral Bidentate (e.g., DIPAMP) | Enantioselective catalysis | Asymmetric hydrogenation |

Catalytic Applications of 2 Methoxyphenylphosphine Ligands

Cross-Coupling Reactions Catalyzed by 2-Methoxyphenylphosphine Complexes

Complexes of this compound with transition metals, especially palladium, have been investigated as catalysts for various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. A catalyst system comprising palladium acetate (B1210297) and tris(2-methoxyphenyl)phosphine (B1216234) has been demonstrated to be highly effective for the coupling of aryl bromides with arylboronic acids. This catalytic system is applicable to a wide range of substrates, consistently providing biaryl products in very good yields. Notably, it has shown exceptional performance in the synthesis of sterically hindered biaryls, a challenging task for many other catalytic systems. nih.gov

The efficiency of this catalyst system is highlighted by its ability to facilitate the coupling of various substituted aryl bromides with different arylboronic acids. Research has shown that the reaction proceeds smoothly under relatively mild conditions, leading to high yields of the desired biaryl products. For instance, the coupling of 4-bromotoluene (B49008) with phenylboronic acid, catalyzed by the Pd(OAc)₂/tris(2-methoxyphenyl)phosphine system, yields the corresponding biaryl in 95% yield. Similarly, excellent yields are obtained for electronically diverse substrates, including those with electron-donating and electron-withdrawing groups. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids using a Pd(OAc)₂/Tris(2-methoxyphenyl)phosphine Catalyst System

| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 98 |

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | 4'-Cyano-1,1'-biphenyl | 92 |

| 4 | 1-Bromonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 90 |

| 5 | 2-Bromotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 85 |

| 6 | 4-Bromotoluene | 4-Methoxyphenylboronic acid | 4'-Methoxy-4-methyl-1,1'-biphenyl | 96 |

| 7 | 4-Bromotoluene | 4-Chlorophenylboronic acid | 4'-Chloro-4-methyl-1,1'-biphenyl | 93 |

Reaction conditions: Pd(OAc)₂ (2 mol%), Tris(2-methoxyphenyl)phosphine (4 mol%), K₃PO₄, DME, 80 °C.

While there is extensive research on the application of various phosphine (B1218219) ligands in the Suzuki-Miyaura coupling of heteroaryl substrates, specific data detailing the scope and efficiency of tris(2-methoxyphenyl)phosphine in the coupling of heteroaryl halides with heteroarylboronic acids is not extensively documented in the reviewed literature. However, the general effectiveness of monophosphine ligands in such reactions suggests potential applicability. researchgate.net

Heck Reaction: This reaction typically involves the coupling of an unsaturated halide with an alkene. The choice of phosphine ligand can significantly influence the reaction's outcome.

Hiyama Coupling: This reaction couples organosilanes with organic halides. The activation of the silicon reagent is a key step, often facilitated by a fluoride (B91410) source.

Negishi Coupling: This reaction involves the coupling of organozinc reagents with organic halides. The nature of the phosphine ligand can affect the stereochemical outcome of the reaction. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using both palladium and copper catalysts.

The Stille reaction, which couples organotin compounds with organic halides, is another important carbon-carbon bond-forming reaction. While advancements in this reaction have often been linked to the development of new phosphine ligands, specific studies detailing the use and effectiveness of tris(2-methoxyphenyl)phosphine in Stille coupling reactions are not prominent in the reviewed literature.

Hydrogenation Reactions Mediated by this compound-Based Catalysts

This compound ligands have also been explored in the context of hydrogenation reactions, where they can influence the activity and selectivity of rhodium and ruthenium catalysts.

The asymmetric hydrogenation of prochiral ketones and quinolines is a critical method for producing chiral alcohols and tetrahydroquinolines, respectively, which are valuable building blocks in the pharmaceutical industry. While various chiral phosphine ligands are known to induce high enantioselectivity in these reactions when complexed with rhodium or ruthenium, the specific application of tris(2-methoxyphenyl)phosphine in the asymmetric hydrogenation of ketones has not been widely reported in the scientific literature.

However, it is noteworthy that tris(o-methoxyphenyl)phosphine has been listed as a catalyst for the hydrogenation of quinolines. nih.gov This suggests its potential utility in this transformation, although detailed research findings, including enantioselectivity and substrate scope for the asymmetric variant of this reaction, are not available in the reviewed literature. The development of effective catalysts for the asymmetric hydrogenation of quinolines often involves chiral ligands to achieve high enantiomeric excess (ee). nih.govnih.gov

Methoxycarbonylation Processes Driven by this compound Catalysts

No publicly available scientific literature or research data could be found that specifically details the use of this compound or its derivatives in methoxycarbonylation processes.

C-H Functionalization Strategies Utilizing this compound Systems

No publicly available scientific literature or research data could be found that specifically details the use of this compound-derived phosphonium (B103445) salts for the C2-H functionalization in heterocyclic N-oxides.

Other Emerging Catalytic Transformations Involving this compound Ligands

The palladium-catalyzed α-arylation of nitriles is a crucial method for constructing α-aryl nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This cross-coupling reaction involves the formation of a carbon-carbon bond between the α-position of a nitrile and an aryl halide or triflate. The process typically requires a palladium catalyst, a phosphine ligand, and a base to generate the nitrile enolate (cyanoalkyl) anion.

The development of effective phosphine ligands has been critical to the success and broad applicability of this reaction. Ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Sterically hindered and electron-rich phosphine ligands are often employed to promote the efficient coupling of a wide range of substrates.

The catalytic system of a palladium precursor and a suitable ligand allows for the direct coupling of aryl bromides and chlorides with primary and secondary nitrile anions to form the desired α-aryl nitriles in good yields nih.govorganic-chemistry.org. Tris(2-methoxyphenyl)phosphine is a ligand utilized in various palladium-catalyzed arylation reactions, including direct arylation and other cross-coupling processes like the Suzuki-Miyaura reaction sigmaaldrich.comresearchgate.net. Its application in direct arylation highlights its role in facilitating the formation of C-C bonds involving an aromatic ring sigmaaldrich.com.

Table 2: Components in Palladium-Catalyzed α-Arylation of Nitriles

| Component | Role in Reaction | Example |

|---|---|---|

| Palladium Precursor | Source of the active catalyst. | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, influences reactivity. | Tris(2-methoxyphenyl)phosphine, BINAP, P(t-Bu)₃ mdma.ch |

| Aryl Source | Provides the aryl group. | Aryl bromides, aryl chlorides |

| Nitrile Substrate | Provides the cyanoalkyl nucleophile. | Butyronitrile, 2-phenylbutyronitrile mdma.ch |

| Base | Deprotonates the nitrile to form the enolate. | NaH, K₃PO₄, LiHMDS |

The selection of the ligand is crucial for overcoming challenges such as catalyst deactivation and for achieving high yields with a broad scope of substrates, including both electron-rich and electron-poor aryl halides mdma.ch.

Mechanistic Insights into 2 Methoxyphenylphosphine Mediated Catalysis

Elucidation of Ligand Electronic and Steric Contributions to Catalytic Cycles

The catalytic efficacy of a phosphine (B1218219) ligand is fundamentally governed by its electronic and steric properties. These factors dictate the ligand's coordination to the metal center, influence the rates of elementary steps in the catalytic cycle (such as oxidative addition and reductive elimination), and determine the stability of intermediates. For 2-Methoxyphenylphosphine, the methoxy (B1213986) group at the ortho position is expected to impart distinct characteristics compared to simpler arylphosphines like phenylphosphine.

Electronic Contributions: The electronic nature of a phosphine ligand is its ability to donate electron density to the metal center, which is often quantified by the Tolman Electronic Parameter (TEP) or computationally by parameters like the minimum electrostatic potential (Vmin). manchester.ac.ukucla.edu The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, where the oxygen lone pairs can delocalize into the aromatic ring. This increases the electron density on the phosphorus atom, making this compound a stronger σ-donor compared to unsubstituted phenylphosphine. Enhanced electron donation can stabilize the higher oxidation states of metal centers, often accelerating the rate of oxidative addition, a crucial activation step in many catalytic cycles. mdpi.com

Steric Contributions: Steric hindrance is a critical factor influencing the coordination number of the metal complex, the bond angles, and the accessibility of substrates to the catalytic center. cfmot.de The primary tool for quantifying this is the Tolman cone angle (θ). The presence of the methoxy group in the ortho position, close to the phosphorus atom, imposes significant steric bulk. This steric hindrance can promote the formation of lower-coordinate, highly reactive metal species by favoring the dissociation of other ligands. Remote steric hindrance, where bulk is located away from the metal's immediate coordination sphere, has been identified as a beneficial feature in some catalytic systems. ucla.edu

| Ligand | Expected Electronic Effect | Expected Steric Effect (Cone Angle) | Potential Influence on Catalysis |

|---|---|---|---|

| Phenylphosphine (PhPH₂) | Baseline σ-donor | Moderate | Serves as a fundamental arylphosphine reference. |

| This compound ((2-MeOPh)PH₂) | Stronger σ-donor (electron-donating -OCH₃) | Larger (ortho-substituent increases bulk) | May accelerate oxidative addition; steric bulk could enhance selectivity or promote ligand dissociation. |

| Triphenylphosphine (B44618) (PPh₃) | Good σ-donor | Moderate-Large (145°) | Widely used benchmark ligand in numerous catalytic reactions. mdpi.com |

Identification and Characterization of Key Organometallic Intermediates

While specific organometallic intermediates involving this compound as a ligand are not extensively documented, a general catalytic cycle, such as a palladium-catalyzed cross-coupling reaction, would involve several key species. The unique structure of this compound, being a primary phosphine (RPH₂) with a potentially coordinating ortho-methoxy group, suggests the possibility of forming distinct intermediates.

Initial Complex Formation: The first step in any catalytic cycle is the coordination of the phosphine ligand to a metal precursor, for example, Pd(0). This would form a complex of the type [Pd(0)(2-MeOPhPH₂)ₙ]. The steric bulk of the ligand would influence the number (n) of phosphine molecules that can coordinate.

Oxidative Addition Intermediate: In a cross-coupling reaction, the active catalyst would react with an aryl halide (Ar-X) to form a Pd(II) intermediate, [Pd(II)(Ar)(X)(2-MeOPhPH₂)₂]. The electron-donating nature of the 2-methoxyphenyl group is expected to facilitate this step.

P-H Bond Activation: A significant feature of primary phosphines is the presence of reactive P-H bonds. These can undergo oxidative addition to a metal center or deprotonation to form phosphido complexes. This could lead to the formation of bridging phosphido intermediates or complexes where the ligand is a phosphide (B1233454) anion, altering the electronic environment of the catalyst.

Hemilability and P-O Chelation: The ortho-methoxy group introduces the possibility of hemilability, where the oxygen atom can reversibly coordinate to the metal center. This could stabilize certain intermediates or open a coordination site for substrate binding. The formation of a five-membered palladacycle chelate is a plausible intermediate that could influence the stability and reactivity of the catalyst.

Kinetic and Thermodynamic Aspects of Catalytic Pathways

Kinetic Effects: Kinetic studies of related phosphine-metal complexes show a clear link between ligand electronics and reaction rates. For instance, in oxidative addition reactions involving organoplatinum(II) complexes, more electron-rich phosphine ligands lead to a faster reaction rate due to the stabilization of the resulting electron-deficient metal center. mdpi.com Therefore, it is predicted that a catalyst bearing this compound would exhibit a faster rate of oxidative addition compared to one with the less electron-rich phenylphosphine. Conversely, the final, product-releasing step of reductive elimination is often favored by more electron-poor ligands. The steric bulk of the ortho-methoxy group can also kinetically influence ligand association/dissociation equilibria, which can be rate-limiting in some catalytic systems.

Advanced Characterization and Computational Studies of 2 Methoxyphenylphosphine Systems

X-ray Crystallography for Precise Structural Elucidation of Complexes

In complexes of a related ligand, tris(2-methoxyphenyl)phosphine (B1216234) [P(o-anis)₃], with gold(I) halides, single-crystal X-ray diffraction studies have confirmed the expected linear two-coordinate geometry around the gold center. researchgate.net The structural data from these studies reveal bond distances and angles that are typical for this class of compounds. For instance, the Au-P bond lengths are found to be in the range of 2.239(2) to 2.259(3) Å, while the P-Au-X (where X is a halide) angles are nearly linear, ranging from 175.3(1)° to 180°. researchgate.net A notable feature in the 2-methoxy substituted analogues is the presence of significant methoxy-O···Au interactions, which help to stabilize the complex. researchgate.net

Similarly, the crystal structure of a silver(I) complex containing diphenyl(2-methoxyphenyl)phosphine, namely bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I), shows a distorted tetrahedral coordination environment for the silver atom. iucr.org The geometry is defined by two phosphorus atoms from the phosphine (B1218219) ligands and two oxygen atoms from a bidentate nitrito ligand. Key geometric parameters include a P—Ag—P angle of 129.126 (16)° and an O—Ag—O chelate angle of 50.38 (6)°. iucr.org

These crystallographic studies are vital for establishing structure-activity relationships, providing a foundational understanding of how the ligand's architecture influences the properties and potential applications of its metal complexes. iucr.org

Table 1: Selected Crystallographic Data for Metal Complexes of 2-Methoxyphenylphosphine Derivatives

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |

|---|---|---|---|---|

| [Au(P(o-anis)₃)Cl] | Au(I) | Linear | Au-P: 2.239(2), Au-Cl: 2.294(2) | P-Au-Cl: 175.3(1) |

| [Au(P(o-anis)₃)Br] | Au(I) | Linear | Au-P: 2.243(2), Au-Br: 2.402(2) | P-Au-Br: 180 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure and dynamics of molecules in solution. For organophosphorus compounds, ³¹P NMR is particularly informative.

The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. Upon coordination to a metal center, the chemical shift of this compound changes significantly, providing direct evidence of complex formation. The magnitude of this "coordination shift" can offer insights into the nature of the metal-phosphorus bond.

In studies of related tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (tmpp) complexes with mercury(II) halides, ³¹P NMR spectra revealed the presence of different complex species in solution, such as [HgX(tmpp)]⁺ and [Hg(tmpp)₂]²⁺. rsc.org The relative amounts of these species were found to depend on the specific halide (Cl, Br, or I). rsc.org This demonstrates the utility of ³¹P NMR in speciating complexes in solution and studying ligand exchange equilibria.

In addition to ³¹P NMR, ¹H NMR spectroscopy is used to characterize the organic framework of the ligand itself. The ¹H NMR spectrum of tris(2-methoxyphenyl)phosphine provides information about the protons on the phenyl rings and the methoxy (B1213986) groups, confirming the ligand's identity and purity. chemicalbook.com

Table 2: Representative NMR Data for Phosphine Ligands and Complexes

| Compound / Complex | Nucleus | Chemical Shift (δ) / ppm | Key Observations |

|---|---|---|---|

| Tris(2-methoxyphenyl)phosphine | ¹H | Varies | Signals corresponding to aromatic and methoxy protons. |

| Mercury(II) halide complexes of tmpp | ³¹P | Varies | Multiple signals indicate the presence of different ionic complex species in equilibrium. |

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a powerful tool in chemistry for predicting molecular geometries, energies, and reactivity. researchgate.net For this compound systems, DFT calculations provide a deeper understanding of the electronic properties that govern their behavior as ligands and catalysts.

DFT calculations can accurately model the geometries of this compound and its metal complexes, often showing good agreement with experimental X-ray data. researchgate.net These calculations help in understanding the subtle interplay of steric and electronic effects, such as the influence of the ortho-methoxy group on the ligand's cone angle and its coordination properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comtaylorandfrancis.com

The HOMO: For a phosphine ligand like this compound, the HOMO is typically associated with the lone pair of electrons on the phosphorus atom. The energy of the HOMO (E_HOMO) is related to the molecule's ability to donate electrons (its nucleophilicity or basicity). taylorandfrancis.comyoutube.com DFT calculations can determine the energy and spatial distribution of the HOMO. A higher HOMO energy indicates a stronger electron-donating ability, which is a desirable property for ligands in many catalytic cycles.

The LUMO: The LUMO represents the lowest energy orbital available to accept electrons, indicating the molecule's electrophilicity. youtube.comyoutube.com The energy of the LUMO (E_LUMO) and its distribution are important for understanding back-bonding interactions in metal complexes.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. taylorandfrancis.com By analyzing the FMOs, researchers can predict how modifications to the ligand structure, such as changing substituent positions, will affect its reactivity and coordination behavior.

DFT calculations are instrumental in mapping out reaction pathways and identifying transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. scm.com

By locating the transition state structure for a given reaction step (e.g., oxidative addition or reductive elimination in a catalytic cycle), DFT can be used to calculate the activation energy barrier. This energy barrier is crucial for determining the rate of the reaction. A lower energy barrier corresponds to a faster reaction rate.

Other Spectroscopic Techniques Employed in the Study of this compound Derivatives

Beyond X-ray crystallography and NMR, other spectroscopic methods provide valuable information about this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For this compound, the IR spectrum shows characteristic absorption bands corresponding to P-C bonds, C-O bonds of the methoxy group, and vibrations of the aromatic rings. nist.gov In metal complexes, changes in the vibrational frequencies of the ligand can provide evidence of coordination. For example, in phosphine oxide complexes, the P=O stretching frequency is a sensitive probe of the strength of interactions like halogen bonding. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The electron ionization mass spectrum of tris(2-methoxyphenyl)phosphine shows a molecular ion peak corresponding to its molecular weight, confirming its composition. nist.gov

These techniques, when used in concert, provide a comprehensive characterization of this compound systems, from the fundamental properties of the free ligand to the intricate behavior of its catalytically active metal complexes.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris(2-methoxyphenyl)phosphine |

| Diphenyl(2-methoxyphenyl)phosphine |

| Tris(2,4,6-trimethoxyphenyl)phosphine |

Emerging Research Directions and Future Outlook for 2 Methoxyphenylphosphine

Applications in Materials Science and Polymer Chemistry

The utility of 2-methoxyphenylphosphine in materials science stems from its role as a ligand in catalysis, which is fundamental to the synthesis of novel materials and polymers.

Design of Advanced Phosphine-Based Ligands for Material Development

Phosphine (B1218219) ligands are crucial in homogeneous catalysis for their ability to stabilize metal centers and modulate their reactivity. The design of these ligands is key to controlling the outcome of catalytic reactions. This compound serves as a building block for more complex ligand systems, where its electronic properties are a key feature. The ortho-methoxy group makes the phosphorus atom more electron-rich compared to unsubstituted triphenylphosphine (B44618). This increased electron density can enhance the catalytic activity of metal complexes in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are pivotal for the synthesis of advanced organic materials, including conjugated polymers and molecular electronics.

Research into related structures provides insight into the rational design of these ligands. For instance, increasing the number of electron-donating methoxy (B1213986) groups, as seen in tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), further enhances the Lewis basicity and catalytic activity of the phosphine. rsc.org The design of such advanced ligands focuses on balancing steric and electronic effects to achieve high catalytic turnover, stability, and selectivity in the synthesis of new materials.

Integration into Nanocomposites and Functional Polymeric Systems

The integration of phosphine moieties into polymers and nanocomposites can impart unique functionalities. While direct integration of this compound is an area of ongoing research, studies on analogous compounds highlight the potential pathways for its use.

Functional Polymeric Systems: Phosphine-catalyzed reactions, such as the oxa-Michael addition, are employed in polymer synthesis. Research on tris(4-methoxyphenyl)phosphine (B1294419) (TMPP) and tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has demonstrated their effectiveness in catalyzing polymerization reactions to form polyether-based materials. rsc.org These studies suggest that this compound could similarly be used to catalyze or initiate the formation of functional polymers. The data below, derived from research on related methoxy-substituted arylphosphines, illustrates the impact of the ligand on polymerization efficiency.

| Catalyst | Reaction Time (1h) - Double Bond Conversion (%) | Reaction Time (24h) - Double Bond Conversion (%) | Number Average Molecular Mass (Mn) (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | 95 | 97-98 | 1280 ± 100 | 2.1 ± 0.1 |

| Tris(4-methoxyphenyl)phosphine (TMPP) | 80 | 90 | 1160 | 1.8 |

| Triphenylphosphine (TPP) | 48 | 75 | - | - |

Data derived from a study on the oxa-Michael polymerisation of 2-hydroxyethyl acrylate (B77674) (HEA), illustrating the superior performance of methoxy-substituted phosphine catalysts. rsc.org

Nanocomposites: The functionalization of nanoparticle surfaces with ligands is a common strategy to improve their dispersion in polymer matrices and to introduce catalytic activity. This compound can be used to functionalize the surface of metal nanoparticles, creating hybrid materials. These functionalized nanoparticles can then be incorporated into polymer matrices to form nanocomposites with tailored optical, electronic, or catalytic properties. nih.gov

Pharmaceutical and Biochemical Applications of this compound Derivatives

In the pharmaceutical sector, phosphine ligands are indispensable tools for the synthesis of complex organic molecules that form the basis of many drugs.

Utility in the Synthesis of Complex Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are fundamental to this process, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nbinno.com Tris(2-methoxyphenyl)phosphine (B1216234) is utilized as a ligand in such reactions for the synthesis of pharmaceuticals and agrochemicals. d-nb.info Its role is to facilitate the catalytic cycle, leading to higher yields and selectivity in the production of crucial pharmaceutical intermediates. nbinno.commdpi.com The efficiency of these catalytic systems reduces the number of synthetic steps required, which is a significant advantage in pharmaceutical manufacturing. mdpi.com

Exploration of Biological Activities and Drug Development Probes

The applications of this compound derivatives extend beyond synthesis into the realm of biochemical research and drug discovery.

Drug Development Probes: Tris(2-methoxyphenyl)phosphine is used as a chemical probe to investigate the interactions between potential drug candidates and their target proteins. d-nb.info Understanding these binding mechanisms is a critical step in the drug development pipeline. Furthermore, phosphonium (B103445) salt derivatives of fluorescent dyes, which could potentially be synthesized from this compound, are used for imaging mitochondria within living cells, highlighting another avenue for the development of new biological probes. mdpi.com

Biological Activities: Organophosphorus compounds, as a class, exhibit a wide range of biological activities. Research has explored their potential as antiviral and anticancer agents. nih.govnih.govnih.gov For example, certain phosphonylmethoxyalkyl derivatives of purines and pyrimidines have shown significant antiviral activity against a range of DNA viruses, including herpes simplex virus. nih.gov In the context of cancer research, a structurally related (though not a phosphine) compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to suppress breast cancer progression by modulating the activity of key signaling proteins. nih.gov This suggests that the methoxyphenyl moiety can be a valuable component in the design of new therapeutic agents, and derivatives of this compound are subjects of interest for their potential biological effects.

Sustainable Chemistry and Green Methodologies in this compound Research

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. Catalysis is a cornerstone of green chemistry, and the use of this compound as a ligand fits well within this framework.

Catalytic reactions are inherently more atom-economical than stoichiometric reactions, as a small amount of catalyst can generate a large amount of product, minimizing waste. buecher.dewikipedia.org The high efficiency of palladium catalysts bearing phosphine ligands like this compound means that reactions can be run with very low catalyst loadings, which is both economically and environmentally beneficial. diamond.ac.uk

A key focus in green chemistry is the development of recyclable catalysts. While homogeneous catalysts are often difficult to separate from the reaction mixture, phosphine ligands can be anchored to solid supports, such as polymers or silica. This heterogenization allows the catalyst to be easily filtered off and reused, reducing waste and cost. mdpi.comresearchgate.net While specific research on recyclable catalysts based on this compound is emerging, this represents a significant direction for future research.

Furthermore, greener methods for the synthesis of phosphine ligands themselves are being developed. Hydrophosphination, the addition of a P-H bond across a double or triple bond, is a highly atom-economical method for creating C-P bonds and represents a more sustainable alternative to traditional synthetic routes. d-nb.infoliv.ac.uk

Development of Novel this compound Architectures for Enhanced Performance

The field of catalyst development is continually driven by the pursuit of ligands that offer superior activity, selectivity, and stability. While this compound itself serves as an effective ligand in various catalytic systems, ongoing research focuses on the rational design of novel phosphine architectures that build upon its fundamental structural and electronic properties to achieve enhanced performance. These new designs often incorporate features that fine-tune the steric and electronic environment around the metal center, leading to more efficient and selective catalysts.

One of the most successful strategies in the evolution of phosphine ligands has been the development of bulky and electron-rich dialkylbiaryl phosphines, which can be seen as sophisticated analogues of simpler arylphosphines like this compound. These advanced ligands have demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions, often succeeding where simpler phosphines are less effective.

The design principles behind these advanced ligands focus on several key aspects:

Increased Steric Bulk: By introducing bulky substituents on the biaryl backbone, these ligands promote the formation of highly reactive, monoligated palladium(0) species, which are crucial intermediates in many catalytic cycles. This steric hindrance also prevents catalyst deactivation through the formation of undesired palladium clusters.

Enhanced Electron-Donating Ability: The electron-rich nature of these ligands facilitates the oxidative addition step in cross-coupling reactions, which is often the rate-limiting step, particularly with challenging substrates like aryl chlorides.

Structural Rigidity and Pre-organization: Many novel phosphine architectures possess rigid backbones that pre-organize the coordination sphere around the metal, leading to enhanced stability and selectivity.

A prominent example of such advanced architectures are the Buchwald-type ligands. These ligands feature a biaryl backbone with bulky alkyl or aryl substituents on the phosphorus atom and often additional functionality on the biaryl structure itself. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) share the methoxy-substituted aryl moiety with this compound but incorporate it into a more complex and sterically demanding biaryl framework. This architectural evolution leads to significant performance enhancements in challenging cross-coupling reactions.

The improved performance of these novel architectures is evident in their ability to catalyze reactions under milder conditions, with lower catalyst loadings, and for a broader range of substrates compared to simpler phosphine ligands. For instance, in Suzuki-Miyaura coupling reactions, catalysts based on these advanced ligands can efficiently couple sterically hindered and electronically deactivated aryl chlorides, which are notoriously difficult substrates.

Below is a data table comparing the performance of a catalyst system based on a sophisticated dialkylbiaryl phosphine ligand, SPhos, in the Suzuki-Miyaura cross-coupling of various aryl chlorides. This data highlights the high yields achieved with challenging substrates, showcasing the enhanced performance of these novel architectures.

| Aryl Chloride | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / SPhos | 98 |

| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / SPhos | 97 |

| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / SPhos | 99 |

| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)2 / SPhos | 95 |

The development of such novel phosphine architectures, inspired by the fundamental properties of ligands like this compound, represents a significant step forward in catalyst design. By systematically modifying the ligand framework, researchers can achieve dramatic improvements in catalytic performance, enabling more efficient and sustainable chemical synthesis. Future research in this area will likely focus on the development of even more sophisticated ligand scaffolds, including those with tunable steric and electronic properties and those that can operate in more environmentally benign reaction media.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 2-Methoxyphenylphosphine in laboratory settings?

- Methodological Answer : When handling this compound, use personal protective equipment (PPE) such as P95 or P1 respirators for particulate exposure and chemical-resistant gloves. Ensure adequate ventilation to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Avoid dust formation and discharge into drains. Store in tightly closed containers under recommended conditions to maintain stability .

Q. How should researchers address stability and reactivity concerns during storage and experimental use?

- Methodological Answer : The compound is stable under recommended storage conditions (cool, dry, and well-ventilated areas). However, it may react with strong oxidizers or incompatible materials. Conduct a compatibility assessment before mixing with other reagents. Monitor for exothermic reactions and maintain a controlled environment to prevent decomposition or hazardous interactions .

Q. What are the best practices for waste disposal and contamination control?

- Methodological Answer : Collect waste material without generating dust using sealed containers. Avoid sweeping dry residues; instead, use wet methods or HEPA-filtered vacuums. Dispose of contaminated materials via licensed chemical waste handlers. Do not discharge into sewage systems due to environmental risks. Document disposal procedures in accordance with local regulations .

Advanced Research Questions

Q. How can this compound be optimized as a ligand in cross-coupling reactions?

- Methodological Answer : Phosphine ligands like this compound can enhance catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). To optimize performance:

- Vary reaction conditions (temperature, solvent polarity) to assess ligand-metal coordination efficiency.

- Compare turnover numbers (TON) and selectivity with structurally similar ligands (e.g., methoxy-substituted analogs).

- Use spectroscopic techniques (e.g., NMR, X-ray crystallography) to characterize metal-ligand complexes and identify steric/electronic effects .

Q. How can researchers resolve contradictions in reported toxicity data for organophosphorus compounds?

- Methodological Answer : When conflicting toxicity data exist, conduct a systematic review of class-specific studies (e.g., organophosphates) and extrapolate using structure-activity relationship (SAR) models. Prioritize peer-reviewed studies with robust experimental designs (e.g., OECD guidelines). Validate findings through in vitro assays (e.g., Ames test for mutagenicity) and cross-reference regulatory classifications (e.g., IARC, ACGIH) .

Q. What methodologies are effective for analyzing contradictory reactivity data in catalytic applications?

- Methodological Answer : Address contradictions by:

- Replicating experiments under standardized conditions (solvent purity, catalyst loading).

- Performing kinetic studies to identify rate-limiting steps or side reactions.

- Using computational tools (DFT calculations) to model reaction pathways and compare with empirical data.

- Publishing detailed metadata (e.g., reaction atmosphere, impurity profiles) to enable cross-study validation .

Q. How can computational chemistry complement experimental studies on this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) can predict electron-donating capacities, HOMO-LUMO gaps, and binding affinities to metal centers. Pair computational results with experimental data (e.g., cyclic voltammetry, IR spectroscopy) to validate accuracy. Use software like Gaussian or ORCA for simulations, and compare outcomes with crystallographic data from related phosphine-metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.